molecular formula C11H14O4 B14129357 Methyl 3-(2-methoxyphenoxy)propanoate CAS No. 89051-94-5

Methyl 3-(2-methoxyphenoxy)propanoate

Cat. No.: B14129357
CAS No.: 89051-94-5
M. Wt: 210.23 g/mol
InChI Key: VZACJNFNJZVNRL-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a 2-methoxyphenoxy group. This compound is structurally characterized by a methyl ester at the terminal carboxyl group and a methoxy-substituted phenoxy moiety at the ortho position of the benzene ring. The ortho-methoxy substitution distinguishes it from para-substituted analogs and influences its steric, electronic, and biological properties. Its synthetic accessibility and functional versatility make it relevant in pharmaceutical and materials research.

Properties

CAS No.

89051-94-5

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-(2-methoxyphenoxy)propanoate

InChI

InChI=1S/C11H14O4/c1-13-9-5-3-4-6-10(9)15-8-7-11(12)14-2/h3-6H,7-8H2,1-2H3

InChI Key

VZACJNFNJZVNRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxyphenoxy)propanoate typically involves the esterification of 3-(2-methoxyphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxyphenoxy)propanoic acid.

    Reduction: Formation of 3-(2-methoxyphenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-methoxyphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

The position of the methoxy group and the nature of the ester significantly impact the compound’s properties. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Position Ester Group Source Key Characteristics
Methyl 3-(2-methoxyphenoxy)propanoate Ortho Methyl Synthetic Steric hindrance at ortho position; potential for unique reactivity
Methyl 3-(4-methoxyphenoxy)propanoate Para Methyl Commercial Higher thermal stability due to para-substitution
Ethyl 3-(2-furyl)propanoate Furan substituent Ethyl Synthetic Electron-withdrawing furan enhances electrophilicity
Methyl 3-(3,4-dimethoxyphenyl)-3-(trifluoroacetamido)propanoate 3,4-Dimethoxy Methyl Synthetic Trifluoroacetamido group increases lipophilicity and bioactivity
Key Observations:
  • Ortho vs.
  • Ester Group Variation: Ethyl esters (e.g., Ethyl 3-(2-furyl)propanoate) exhibit lower volatility than methyl esters, influencing their applications in flavor or fragrance industries .
  • Functional Group Diversity : The presence of electron-withdrawing groups (e.g., trifluoroacetamido in ) or heterocycles (e.g., furan in ) alters electronic properties and biological activity.

Pharmaceutical Relevance

  • Prodrug Potential: The methyl ester group in compounds like methyl 3-(2-isocyanatophenyl)propanoate serves as a prodrug moiety, enabling controlled release of active carboxylic acids .

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